molecular formula C13H6Cl2N4 B10959899 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10959899
M. Wt: 289.12 g/mol
InChI Key: KTRMTBQVFYBJPP-UHFFFAOYSA-N
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Description

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or thiol .

Scientific Research Applications

Chemistry

In chemistry, 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and inhibiting them can be a strategy for treating diseases such as cancer .

Medicine

In medicine, this compound has shown promise as a therapeutic agent. Its ability to inhibit specific kinases makes it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .

Industry

In industry, this compound can be used as a fluorescent probe for detecting various analytes. Its unique photophysical properties make it suitable for applications in materials science and bioimaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological and photophysical properties. Its dichlorophenyl group enhances its ability to interact with molecular targets, making it a potent kinase inhibitor and a valuable tool in scientific research .

Properties

Molecular Formula

C13H6Cl2N4

Molecular Weight

289.12 g/mol

IUPAC Name

7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C13H6Cl2N4/c14-10-3-8(4-11(15)5-10)12-1-2-17-13-9(6-16)7-18-19(12)13/h1-5,7H

InChI Key

KTRMTBQVFYBJPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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